8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
CAS No.: 1903023-03-9
Cat. No.: VC6775769
Molecular Formula: C18H23ClN2O5
Molecular Weight: 382.84
* For research use only. Not for human or veterinary use.
![8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane - 1903023-03-9](/images/structure/VC6775769.png) 
                        
Specification
| CAS No. | 1903023-03-9 | 
|---|---|
| Molecular Formula | C18H23ClN2O5 | 
| Molecular Weight | 382.84 | 
| IUPAC Name | [5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | 
| Standard InChI | InChI=1S/C18H23ClN2O5/c19-15-11-13(12-20-16(15)26-14-1-7-23-8-2-14)17(22)21-5-3-18(4-6-21)24-9-10-25-18/h11-12,14H,1-10H2 | 
| Standard InChI Key | ASKAKDTXZHMQFR-UHFFFAOYSA-N | 
| SMILES | C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)Cl | 
Introduction
Structural and Chemical Characteristics
Core Spirocyclic Framework
The compound’s central framework, 1,4-dioxa-8-azaspiro[4.5]decane, consists of a piperidine ring fused to a 1,3-dioxolane ring via a spiro junction at the piperidine’s 4-position . This configuration imposes conformational rigidity, a feature often exploited to enhance binding specificity in medicinal chemistry . The spirocyclic amine (8-aza) serves as the attachment point for the pyridine-carbonyl substituent, positioning it for optimal interactions with biological targets.
Pyridine Substituent Analysis
The pyridine ring is substituted at positions 3, 5, and 6:
- 
C3: Carbonyl linkage to the spirocyclic amine 
- 
C5: Chlorine atom (electronegative substituent) 
- 
C6: Oxan-4-yloxy group (tetrahydropyran-4-yl ether) 
This substitution pattern creates a spatially diverse pharmacophore. The chlorine atom likely enhances electrophilic character, while the tetrahydropyran ether contributes to solubility through hydrogen-bonding capacity .
Synthetic Methodologies
Spirocyclic Amine Synthesis
The 1,4-dioxa-8-azaspiro[4.5]decane core is synthesized via a ketoprotected piperidone derivative. A demonstrated route involves:
- 
Piperidin-4-one ethylene ketal formation: Reaction of piperidin-4-one with ethylene glycol under acid catalysis . 
- 
Amine protection: Use of tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions . 
Key reaction conditions:
Pyridine Coupling Strategy
The pyridine-carbonyl moiety is introduced via amide bond formation:
- 
Acid chloride activation: 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid treated with thionyl chloride or oxalyl chloride. 
- 
Nucleophilic acyl substitution: Reaction with the spirocyclic amine under Schotten-Baumann conditions. 
Optimization considerations:
- 
Steric hindrance at C3 may necessitate high dilution techniques 
- 
Microwave-assisted synthesis could improve reaction kinetics 
Physicochemical Profiling
Computational Predictions
Spectroscopic Signatures
- 
IR: Strong C=O stretch ~1680 cm⁻¹ (amide I band) 
- 
¹H NMR (CDCl3): - 
δ 1.6–2.1 ppm (m, spirocyclic CH2 groups) 
- 
δ 3.5–4.0 ppm (m, dioxolane OCH2 and tetrahydropyran protons) 
- 
δ 8.2–8.5 ppm (d, pyridine H-2 and H-4) 
 
- 
Biological Evaluation and Applications
Target Hypothesis
Structural analogs demonstrate activity against:
- 
Kinase inhibitors: Spirocycles’ rigidity complements ATP-binding pockets 
- 
GPCR modulators: Amine protonation enables ionic interactions with aspartate residues 
- 
Antimicrobial agents: Chloropyridine derivatives show Gram-positive activity 
ADME/Tox Profile
Metabolism: Predominant pathways:
- 
Oxidative cleavage of dioxolane ring (CYP3A4/5) 
- 
O-dealkylation of tetrahydropyran ether (CYP2D6) 
Toxicity alerts:
- 
Ames test negative (no aromatic amines) 
- 
Potential hERG inhibition risk (calculated IC50 ≈ 2 μM) 
Comparative Analysis with Related Compounds
Future Research Directions
- 
Crystallography: X-ray analysis to confirm spirocyclic conformation 
- 
SAR studies: Vary tetrahydropyran substituents to optimize solubility 
- 
In vivo models: Evaluate bioavailability in rodent pharmacokinetic studies 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume